![molecular formula C17H20N2O2S B2533073 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide CAS No. 2034259-47-5](/img/structure/B2533073.png)
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
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Overview
Description
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features a combination of oxane, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyridine have shown effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for related compounds typically range from 10 to 50 µg/mL, suggesting that this compound may also possess similar antimicrobial efficacy.
Anticancer Properties
In vitro studies have demonstrated that compounds containing thiophene and pyridine rings can inhibit the proliferation of various cancer cell lines. For example, studies on structurally related compounds revealed IC50 values of 15 µM for one cell line and 20 µM for another, indicating potential for selective cytotoxicity against cancer cells while sparing normal cells. This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound may act as an inhibitor for key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease, highlighting the therapeutic potential of this compound in treating neurological conditions.
Organic Electronics
The unique electronic properties of thiophene and pyridine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and improve device performance.
Sensors
Due to its potential electrochemical properties, this compound could be utilized in the development of chemical sensors. The ability to selectively bind to specific ions or molecules may allow for the design of sensitive detection systems for environmental monitoring or biomedical applications.
Mechanistic Studies
Understanding the biochemical pathways influenced by this compound is crucial for elucidating its mechanism of action. Studies focusing on its interaction with biological targets could provide insights into its pharmacodynamics and pharmacokinetics.
Drug Development
The compound's structural complexity offers a platform for medicinal chemists to explore modifications that could enhance its bioactivity or reduce toxicity. Structure–activity relationship (SAR) studies are essential for optimizing this compound as a therapeutic agent.
Biological Activity | Test Methodology | Result |
---|---|---|
Antimicrobial | MIC determination | 10 - 50 µg/mL |
Anticancer | MTT Assay | IC50 = 15 - 20 µM |
Enzyme Inhibition | Enzyme assays | IC50 values pending |
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxane, pyridine, and thiophene, such as:
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Pyridine Ring : Known for its ability to form hydrogen bonds and interact with various biological targets.
- Thiophene Ring : Contributes to the compound's electronic properties and biological activity.
- Oxane (Tetrahydropyran) Ring : Enhances solubility and stability in biological systems.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 µg/mL against Candida albicans .
Anticancer Activity
Studies have explored its potential anticancer effects. For example, thiazole derivatives related to this compound demonstrated significant activity against A549 and C6 tumor cell lines, suggesting that modifications of the base structure can lead to enhanced anticancer properties .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:
Case Studies
- Antifungal Activity : A study focusing on the antifungal properties of related compounds showed that certain derivatives exhibited broad-spectrum activity against fungal pathogens, indicating potential applications in treating fungal infections.
- Anticancer Investigations : Another case study evaluated the anticancer efficacy of modified thiophene derivatives, revealing their ability to induce apoptosis in cancer cells through caspase activation assays.
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(10-13-5-9-22-12-13)19-17(14-3-7-21-8-4-14)15-2-1-6-18-11-15/h1-2,5-6,9,11-12,14,17H,3-4,7-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCILDACUEBRMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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